molecular formula C7H12O3 B1605824 3-Hydroxypropyl methacrylate CAS No. 2761-09-3

3-Hydroxypropyl methacrylate

Cat. No.: B1605824
CAS No.: 2761-09-3
M. Wt: 144.17 g/mol
InChI Key: GNSFRPWPOGYVLO-UHFFFAOYSA-N
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Description

3-Hydroxypropyl methacrylate is a functional monomer widely used in the synthesis of various polymers. It is an ester of methacrylic acid and 3-hydroxypropyl alcohol. This compound is known for its high reactivity due to the presence of both hydroxyl and methacrylate groups, making it a valuable component in the production of hydrophilic and hydrophobic polymers.

Mechanism of Action

Target of Action

3-Hydroxypropyl methacrylate (HPMA) is a functional monomer that is widely used in the synthesis of reactive polymers . The primary targets of HPMA are the reactive groups of other monomers or polymers, such as alcohols and amines . These targets play a crucial role in the formation of polymers with specific properties, such as hydrophilicity, adhesion to substrates, and resistance to corrosion, fogging, and abrasion .

Mode of Action

HPMA interacts with its targets through polymerization, a process in which monomers are chemically bonded to form a polymer . This interaction results in the formation of polymers with pendant hydroxyl groups, which impart important properties to the polymer products . For instance, the hydroxyl groups make the polymer hydrophilic, improve its adhesion to substrates, and provide crosslinking sites .

Biochemical Pathways

The polymerization of HPMA involves the reaction of the methacrylate functional group with the reactive groups of other monomers or polymers . This reaction can be carried out using various polymerization methods, such as chain addition polymerization . The resulting polymers can have a wide range of properties, depending on the specific monomers used and the conditions of the polymerization process .

Result of Action

The polymerization of HPMA results in the formation of polymers with specific properties, such as hydrophilicity, improved adhesion to substrates, and resistance to corrosion, fogging, and abrasion . These polymers can be used in a wide range of applications, including the manufacture of acrylic polyols, caprolactone monomers, printing plates, and finish coatings for motor vehicles, appliances, and metals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxypropyl methacrylate can be synthesized through the esterification of methacrylic acid with 3-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified by distillation.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The esterification reaction is conducted in large reactors with efficient mixing and temperature control. The product is then subjected to vacuum distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypropyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize through free radical polymerization to form homopolymers or copolymers.

    Esterification: It can react with carboxylic acids to form esters.

    Transesterification: It can undergo transesterification reactions with other alcohols.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.

    Transesterification: Catalysts such as sodium methoxide or potassium carbonate are used under mild heating.

Major Products:

    Polymerization: The major products are homopolymers or copolymers with various properties depending on the comonomers used.

    Esterification: The products are esters with different functional groups.

    Transesterification: The products are new esters formed by exchanging the alcohol groups.

Scientific Research Applications

3-Hydroxypropyl methacrylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers with tailored properties.

    Biology: It is used in the preparation of hydrogels for tissue engineering and drug delivery systems.

    Medicine: It is used in the formulation of dental materials, contact lenses, and other biomedical devices.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Comparison with Similar Compounds

    2-Hydroxypropyl methacrylate: Similar in structure but with the hydroxyl group on the second carbon.

    2-Hydroxyethyl methacrylate: Contains a shorter ethyl chain instead of a propyl chain.

    Methacrylic acid: The parent compound without the hydroxypropyl group.

Uniqueness: 3-Hydroxypropyl methacrylate is unique due to its combination of hydroxyl and methacrylate groups, which provides both hydrophilic and hydrophobic properties. This makes it highly versatile in various applications, from hydrogels to adhesives.

Properties

IUPAC Name

3-hydroxypropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(2)7(9)10-5-3-4-8/h8H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSFRPWPOGYVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33594-93-3
Record name 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33594-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0062630
Record name 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2761-09-3
Record name 3-Hydroxypropyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2761-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypropyl methacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypropyl methacrylate
Source European Chemicals Agency (ECHA)
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Record name 3-HYDROXYPROPYL METHACRYLATE
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Synthesis routes and methods

Procedure details

2,3 dihydroxypropyl methacrylate; 2-hydroxybutyl methacrylate; 4-hydroxybutyl methacrylate; 3,4-dihydroxybutyl methacrylate; 5-hydroxypentyl methacrylate; 6-hydroxyhexyl methacrylate; 1,3-dimethyl-3-hydroxybutyl methacrylate; 5,6 dihydroxyhexyl methacrylate; and 7-hydroxyheptyl methacrylate.
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3,4-dihydroxybutyl methacrylate
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5-hydroxypentyl methacrylate
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1,3-dimethyl-3-hydroxybutyl methacrylate
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5,6 dihydroxyhexyl methacrylate
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7-hydroxyheptyl methacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is HPMA considered a versatile monomer in polymer synthesis?

A: HPMA's versatility stems from its unique structure. It contains both a hydrophilic hydroxyl group and a hydrophobic methacrylate group [, ]. This duality allows it to be incorporated into various polymer backbones, imparting amphiphilic properties to the resulting copolymers. This characteristic is particularly useful in developing materials with controlled hydrophilicity and surface properties [, ].

Q2: How does the incorporation of HPMA influence the properties of denture base materials?

A: Research suggests that photopolymerized coatings containing HPMA can significantly reduce the adhesion of Candida albicans to acrylic resin, a common material used in dentures []. This effect is attributed to the altered surface chemistry and increased hydrophilicity imparted by HPMA, making it less favorable for Candida albicans attachment [].

Q3: Can you explain the role of HPMA in creating amphiphilic graft copolymers?

A: HPMA can be used to create amphiphilic graft copolymers through a multi-step process. Initially, it can be incorporated into a copolymer backbone alongside other monomers like allyl methacrylate []. After subsequent modifications, the allyl methacrylate units are transformed into HPMA units, resulting in a hydrophilic backbone. The presence of hydrophobic side chains, such as polystyrene, grafted onto this hydrophilic backbone leads to the formation of an amphiphilic graft copolymer [].

Q4: What is the significance of controlling the concentration of HPMA in polymer coatings?

A: Studies have shown that the concentration of HPMA in photopolymerized coatings can significantly impact its effectiveness in reducing Candida albicans adhesion []. For instance, coatings with 35% HPMA demonstrated better results compared to lower concentrations []. This highlights the importance of optimizing HPMA concentration to achieve desired material properties and biological interactions.

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